

# Sodium Adipate: A Technical Guide to Crystal Structure and Morphology

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Compound of Interest		
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#### Introduction

**Sodium adipate** (Na<sub>2</sub>C<sub>6</sub>H<sub>8</sub>O<sub>4</sub>), the disodium salt of adipic acid, is a compound with diverse applications, including its use as a food additive (E356) for acidity regulation and as a component in polymer formulations.[1][2] For researchers and professionals in drug development and materials science, a thorough understanding of its solid-state properties, specifically its crystal structure and morphology, is crucial for controlling its functionality and performance. This technical guide provides a comprehensive overview of the available data on the crystal structure and morphology of **sodium adipate**, along with detailed experimental protocols for its characterization.

### **Crystal Structure**

Precise crystallographic data for pure di**sodium adipate** is not readily available in the surveyed literature. However, a detailed neutron diffraction study has been conducted on a hydrated complex of **sodium adipate** with adipic acid, specifically sodium hydrogen adipate-adipic acid (2/1) dihydrate, with the formula [Na<sub>2</sub>(C<sub>6</sub>H<sub>9</sub>O<sub>4</sub>)<sub>2</sub>(C<sub>6</sub>H<sub>10</sub>O<sub>4</sub>)]·2H<sub>2</sub>O.[3] This complex crystallizes in a monoclinic system with the space group C2/m.[1][3] The crystallographic data for this complex at 295 K is summarized in Table 1.

Table 1: Crystallographic Data for Sodium Hydrogen Adipate-Adipic Acid (2/1) Dihydrate at 295 K[1][3]



Crystallographic Parameter	Value
Molecular Formula	[Na <sub>2</sub> (C <sub>6</sub> H <sub>9</sub> O <sub>4</sub> ) <sub>2</sub> (C <sub>6</sub> H <sub>10</sub> O <sub>4</sub> )]·2H <sub>2</sub> O
Molecular Weight	518.4 g/mol
Crystal System	Monoclinic
Space Group	C2/m
a	9.378(2) Å
b	13.379(5) Å
С	10.247(3) Å
β	95.93(3)°
Volume	1278.8(7) ų

### **Crystal Morphology**

The typical morphology of **sodium adipate** is described as a white to off-white crystalline powder or colorless crystals.[1][2][4] However, specific quantitative data on the crystal habit (e.g., needles, plates, prisms), aspect ratio, and size distribution of pure **sodium adipate** are not extensively detailed in the available literature. The morphology of crystalline materials is significantly influenced by the conditions of crystallization, such as the choice of solvent, temperature, and the presence of impurities.[5][6]

## **Experimental Protocols Synthesis and Recrystallization**

A common method for the synthesis of **sodium adipate** is the neutralization of adipic acid with a stoichiometric amount of sodium hydroxide or sodium carbonate in an aqueous solution.[1] An alternative method involves the saponification of dimethyl adipate.[7]

Table 2: Protocol for Recrystallization of **Sodium Adipate** 



Step	Procedure
1. Dissolution	Dissolve the crude sodium adipate in boiling deionized water at a weight-to-volume ratio of 1:5.
2. Decolorization	Add a small amount of activated charcoal to the hot solution and maintain boiling for a few minutes to remove colored impurities.
3. Hot Filtration	Filter the hot solution through a pre-heated funnel with filter paper to remove the activated charcoal and any insoluble impurities.
4. Crystallization	Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath (or to 4°C) to induce crystallization.
5. Isolation	Collect the crystals by vacuum filtration using a Büchner funnel.
6. Washing	Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.
7. Drying	Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

#### Characterization

The primary techniques for characterizing the crystal structure and morphology of **sodium adipate** are X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).[1]

Table 3: General Protocol for Powder X-ray Diffraction (PXRD) Analysis



Step	Procedure
1. Sample Preparation	Grind the sodium adipate crystals into a fine, homogeneous powder using a mortar and pestle to minimize preferred orientation.[8]
2. Sample Mounting	Pack the powdered sample into a sample holder, ensuring a flat and level surface.  Common holders include zero-background silicon holders or standard aluminum frames.[9]
3. Instrument Setup	Place the sample holder in the diffractometer.  Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, scan range (2θ), step size, and scan speed. A typical scan range for initial characterization is 5° to 50° 2θ.[9]
4. Data Collection	Initiate the XRD scan to collect the diffraction pattern.
5. Data Analysis	Analyze the resulting diffractogram to identify the peak positions (20) and their relative intensities. This data can be used for phase identification by comparison with a powder diffraction database, and for the determination of lattice parameters.[10][11]

Table 4: General Protocol for Scanning Electron Microscopy (SEM) Analysis

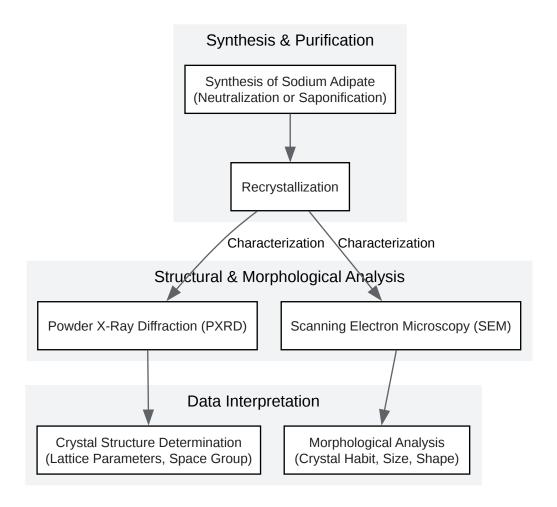


Step	Procedure
1. Sample Mounting	Mount a small, representative sample of the sodium adipate crystals onto an aluminum SEM stub using double-sided conductive carbon tape.  [12]
2. Sputter Coating	For non-conductive samples, apply a thin layer of a conductive material (e.g., gold, palladium, or carbon) using a sputter coater to prevent charging effects under the electron beam.[13]
3. Imaging	Introduce the coated stub into the SEM chamber. Set the desired accelerating voltage and working distance. Acquire images at various magnifications to observe the overall crystal habit, surface features, and size distribution.[14]

### **Characterization Workflow**

The logical flow for the comprehensive characterization of **sodium adipate** crystals, from synthesis to detailed analysis, can be visualized as follows:





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